5-Propylfuran-2-carbaldehyde
Overview
Description
5-Propylfuran-2-carbaldehyde: It is a heterocyclic compound with the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol . This compound is characterized by a furan ring substituted with a propyl group at the 5-position and an aldehyde group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the synthetic routes for 5-Propylfuran-2-carbaldehyde involves the reaction of furan with ethylmagnesium chloride in the presence of bis(acetylacetonate)nickel(II) and diallyl ether in tetrahydrofuran at -30°C under an inert atmosphere. The reaction mixture is then treated with hydrochloric acid and extracted with dichloromethane to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of biomass-derived furan compounds. The production process typically includes the conversion of furfural or 5-hydroxymethylfurfural, which are readily available from biomass, into the desired furan derivatives through various chemical transformations .
Chemical Reactions Analysis
Types of Reactions: 5-Propylfuran-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine or chlorine under acidic conditions.
Major Products Formed:
Oxidation: 5-Propylfuran-2-carboxylic acid.
Reduction: 5-Propylfuran-2-methanol.
Substitution: Various halogenated derivatives of this compound.
Scientific Research Applications
5-Propylfuran-2-carbaldehyde has several applications in scientific research, particularly in the fields of chemistry and pharmaceuticals. It serves as a building block for the synthesis of bioactive compounds, including quinazolin-4(3H)-ones, which have potential therapeutic applications. Additionally, it is used in the development of novel furan derivatives with antibacterial and antifungal properties .
Mechanism of Action
The mechanism of action of 5-Propylfuran-2-carbaldehyde is primarily related to its ability to act as an electrophile due to the presence of the aldehyde group. This electrophilic nature allows it to participate in various chemical reactions, including nucleophilic addition and condensation reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Furan-2-carbaldehyde: The parent compound, which lacks the propyl group at the 5-position.
5-Methylfuran-2-carbaldehyde: A similar compound with a methyl group instead of a propyl group at the 5-position.
5-Ethylfuran-2-carbaldehyde: A similar compound with an ethyl group at the 5-position.
Uniqueness: 5-Propylfuran-2-carbaldehyde is unique due to the presence of the propyl group, which can influence its reactivity and the types of chemical reactions it undergoes. This structural variation can lead to differences in the physical and chemical properties of the compound, making it suitable for specific applications that other similar compounds may not be able to fulfill .
Properties
IUPAC Name |
5-propylfuran-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c1-2-3-7-4-5-8(6-9)10-7/h4-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUAYAKBONDNBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(O1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424689 | |
Record name | 5-propylfuran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14497-27-9 | |
Record name | 5-propylfuran-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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